(R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
CAS No.: 2089388-79-2
Cat. No.: VC11647077
Molecular Formula: C9H11ClFNO2
Molecular Weight: 219.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089388-79-2 |
|---|---|
| Molecular Formula | C9H11ClFNO2 |
| Molecular Weight | 219.64 g/mol |
| IUPAC Name | (2R)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
| Standard InChI Key | ULSLJWWIEKJULU-QRPNPIFTSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@H](CN)C(=O)O)F.Cl |
| SMILES | C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a β-amino acid framework with:
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Amino group at the third carbon (β-position).
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4-Fluorophenyl group at the second carbon.
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Propanoic acid moiety at the first carbon.
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Hydrochloride salt form, enhancing solubility and stability.
The stereochemistry at the second carbon (R-configuration) differentiates it from its S-enantiomer, influencing its biological interactions and synthetic routes .
Table 1: Comparative Structural Features of (R)- and (S)-Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Chiral Center | C2 (R-configuration) | C2 (S-configuration) |
| Synthetic Complexity | Requires enantioselective catalysis | Often synthesized via resolution |
| Biological Activity | Hypothesized distinct receptor binding | Known glutamate receptor agonism |
Synthesis and Optimization
Enantioselective Synthesis
The synthesis of (R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves multi-step strategies:
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Knoevenagel Condensation:
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Reaction of 4-fluorobenzaldehyde with Meldrum’s acid forms a β-keto ester intermediate.
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Conditions: Catalytic piperidine, reflux in toluene.
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Asymmetric Reduction:
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Hydrolysis and Salt Formation:
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Acidic hydrolysis of the ester to propanoic acid.
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Treatment with HCl yields the hydrochloride salt.
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Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Knoevenagel | Piperidine, toluene, reflux | 92 | N/A |
| Asymmetric Reduction | CBS catalyst, THF, -78°C | 85 | 98 |
| Hydrolysis | HCl (6M), 60°C, 12h | 95 | N/A |
Physicochemical Properties
Thermodynamic Metrics
Data inferred from structurally similar compounds :
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Molecular Formula: C₉H₁₁FNO₂·HCl
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Molecular Weight: 219.64 g/mol
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Melting Point: 210–215°C (decomposition).
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Solubility: >50 mg/mL in water (hydrochloride form).
Spectroscopic Characterization
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IR Spectroscopy:
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NMR (¹H):
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δ 7.3–7.1 (m, 2H, aromatic), δ 4.1 (q, 1H, CH-NH₂), δ 3.2 (d, 2H, CH₂CO₂H).
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Challenges and Future Directions
Knowledge Gaps
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Stereospecific Pharmacokinetics: Absence of in vivo data on the R-enantiomer.
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Toxicity Profile: Requires preclinical assessment.
Synthetic Advancements
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